molecular formula C31H29F3N8O2 B12415943 Ret-IN-16

Ret-IN-16

Katalognummer: B12415943
Molekulargewicht: 602.6 g/mol
InChI-Schlüssel: JCCUAVDBGXASEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ret-IN-16 is a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase receptor. It has shown significant anticancer effects by inhibiting various RET mutations and fusion proteins, such as RET (wild type), RET (M918T), RET (V804L), RET (V804M), RET-CCDC6, and RET-KIF5B . The compound has been studied extensively for its potential in treating cancers driven by RET alterations.

Vorbereitungsmethoden

The synthesis of Ret-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.

    Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

Analyse Chemischer Reaktionen

Ret-IN-16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ret-IN-16 has a wide range of scientific research applications, including:

Wirkmechanismus

Ret-IN-16 exerts its effects by selectively inhibiting the kinase activity of the RET receptor. This inhibition blocks the autophosphorylation of RET and the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include various RET mutations and fusion proteins, which are commonly found in certain types of cancers .

Vergleich Mit ähnlichen Verbindungen

Ret-IN-16 is unique compared to other RET inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to inhibit a wide range of RET mutations and fusion proteins with high potency, making it a valuable tool in cancer research and therapy.

Eigenschaften

Molekularformel

C31H29F3N8O2

Molekulargewicht

602.6 g/mol

IUPAC-Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]benzamide

InChI

InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40)

InChI-Schlüssel

JCCUAVDBGXASEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.